ML291 is a novel, first-in-class chemical probe that selectively activates the apoptotic arm of the Unfolded Protein Response (UPR) without significantly affecting the adaptive arm. [] This selectivity makes it a valuable tool for investigating the role of the UPR in various cellular processes, particularly those related to cell death. [] The compound was discovered through high-throughput screening of the NIH Molecular Libraries Small Molecule Repository (MLSMR). []
ML291 is a chemical compound recognized for its role as an apoptosis inducer, which is significant in the study of programmed cell death. This process is crucial for maintaining cellular homeostasis and eliminating damaged or unwanted cells in multicellular organisms. ML291 specifically activates the apoptotic arm of the unfolded protein response, differentiating it from other compounds that may influence cell survival or proliferation. The compound has garnered attention due to its potential applications in cancer therapy, particularly for its cytotoxic effects against various cancer cell lines.
ML291, with the chemical identifier CAS# 1523437-16-2, was developed through synthetic methods aimed at enhancing the understanding of apoptosis mechanisms. It is derived from a class of compounds that target specific cellular pathways involved in apoptosis, particularly those linked to endoplasmic reticulum stress responses.
ML291 falls under the classification of small molecule drugs that act as modulators of cellular processes. It is categorized as an apoptogenic agent, primarily affecting the signaling pathways associated with cell death and survival.
The synthesis of ML291 involves several key steps that utilize various organic chemistry techniques to achieve the desired molecular structure.
For example, one synthesis pathway described in patents includes the use of a nitro moiety on a furan ring, which plays a critical role in the compound's biological activity .
ML291 has a complex molecular structure characterized by multiple rings and functional groups, which contribute to its biological activity.
The detailed structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to confirm the identity and purity of the synthesized product .
ML291 undergoes several chemical reactions that are pivotal for its activation of apoptotic pathways:
These reactions highlight ML291's specificity in targeting apoptotic mechanisms without broadly affecting other cellular functions.
The mechanism of action for ML291 involves:
This specificity suggests that ML291 could be utilized in targeted therapies aimed at cancer cells exhibiting similar stress responses.
These properties are crucial for handling and application in laboratory settings.
ML291 has potential applications in several scientific fields:
The endoplasmic reticulum (ER) is the primary site for folding and post-translational modification of secretory and transmembrane proteins, handling >30% of the cellular proteome [2] [8]. ER stress arises when misfolded proteins accumulate due to genetic mutations, nutrient deprivation, hypoxia, or disrupted calcium homeostasis, overwhelming the organelle’s folding capacity [2] [8]. This proteostatic failure is implicated across pathologies:
Persistent ER stress disrupts organelle function, triggering inflammatory cascades and cellular damage that underpin disease progression [2] [8].
The UPR comprises three ER-transmembrane sensors—IRE1α, PERK, and ATF6—that orchestrate a biphasic response to stress [2] [4]:
Adaptive Phase
Apoptotic Switch
Chronic ER stress transitions UPR signaling toward cell death via:
Table 1: UPR Sensor Mechanisms and Outputs
Sensor | Activation Trigger | Adaptive Output | Apoptotic Output |
---|---|---|---|
IRE1α | Luminal dimerization | XBP1 splicing → Chaperone upregulation | JNK activation, Caspase cleavage |
PERK | Autophosphorylation | eIF2α phosphorylation → Translation attenuation | CHOP induction → Bim/Bax activation |
ATF6 | Golgi proteolysis | ERAD component synthesis | Synergizes with CHOP |
Cancer cells exhibit heightened basal ER stress due to genomic instability, nutrient scarcity, and hypoxic microenvironments [1] [5]. While adaptive UPR bolsters their survival, enforced activation of the apoptotic arm selectively eliminates malignant cells:
Table 2: ML291’s Anticancer Efficacy Across Models
Cancer Type | Cell Line | Key Finding | CHOP Dependency | Reference |
---|---|---|---|---|
Myeloid Leukemia | K562 (WT) | IC₅₀ = 4.8 μM; Caspase activation | Yes (Apoptosis abolished in CHOP-KO) | [1] [5] |
Solid Tumors | Multiple | Reduced xenograft burden via PERK/CHOP | Confirmed in MEF assays | [1] [6] |
Lymphoblastic Leukemia | Jurkat | IC₅₀ = 1–30 μM; NOXA/PUMA induction | Partial protection in CHOP-KO | [5] |
ML291 exemplifies "apoptotic UPR enforcement," a strategy to convert stress-survival mechanisms into lethal effectors [1] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7